(S)-Pyridin-2-yl-glycine tert-butyl ester
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Overview
Description
(S)-Pyridin-2-yl-glycine tert-butyl ester is a chiral compound that features a pyridine ring attached to a glycine moiety, which is further esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-Pyridin-2-yl-glycine tert-butyl ester typically involves the esterification of (S)-Pyridin-2-yl-glycine with tert-butanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for substrates sensitive to harsh environments.
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, including (S)-Pyridin-2-yl-glycine.
Chemical Reactions Analysis
Types of Reactions
(S)-Pyridin-2-yl-glycine tert-butyl ester can undergo several types of chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols, typically catalyzed by acids or bases.
Transesterification: Exchange of the ester group with another alcohol, often used in biodiesel production.
Common Reagents and Conditions
Esterification: DCC and DMAP in anhydrous conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Transesterification: Metal alkoxides like sodium tert-butoxide.
Major Products
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and new ester derivatives, depending on the specific reaction conditions.
Scientific Research Applications
(S)-Pyridin-2-yl-glycine tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Pyridin-2-yl-glycine tert-butyl ester involves its interaction with various molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis to release the active glycine derivative, which can then participate in biochemical pathways . The pyridine ring may also engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (S)-Pyridin-2-yl-glycine methyl ester
- (S)-Pyridin-2-yl-glycine ethyl ester
- (S)-Pyridin-2-yl-glycine isopropyl ester
Uniqueness
(S)-Pyridin-2-yl-glycine tert-butyl ester is unique due to its bulky tert-butyl group, which provides steric hindrance and enhances the compound’s stability . This feature makes it particularly useful in applications requiring robust and stable ester functionalities.
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-2-pyridin-2-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGGNWIELBOAGY-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1=CC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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